molecular formula C18H14N2O3S B2911057 N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2034373-72-1

N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2911057
CAS No.: 2034373-72-1
M. Wt: 338.38
InChI Key: MUOGRZKJXZHCSU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide is a benzamide derivative featuring a thiazole-2-yloxy group at the para position of the benzamide core and an acetyl-substituted phenyl group attached to the amide nitrogen.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-12(21)13-2-6-15(7-3-13)20-17(22)14-4-8-16(9-5-14)23-18-19-10-11-24-18/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOGRZKJXZHCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas.

    Coupling Reaction: The thiazole ring is then coupled with a benzamide derivative. This can be done using various coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Acetylation: The final step involves the acetylation of the phenyl ring, which can be carried out using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions vary depending on the type of substitution but may include the use of halogens, acids, or bases.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: Compounds with thiazole rings are often studied for their catalytic properties.

    Material Science: Such compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial or anticancer properties.

    Biological Probes: It may be used as a probe to study various biological processes.

Industry:

    Polymers: Could be used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action for N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide would depend on its specific application. For instance:

    Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain biological pathways.

    Catalytic Activity: In catalysis, it could act as a ligand, facilitating various chemical transformations.

Comparison with Similar Compounds

N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (CAS 756833-95-1)

  • Structure: Differs by replacing the acetylphenyl group with a methyl-thiazole moiety and substituting thiazol-2-yloxy with phenoxy.
  • Physicochemical Properties :
    • Molecular weight: 310.4 g/mol
    • LogP (XLogP3): 4.1 (indicating moderate lipophilicity)
    • Hydrogen bond acceptors: 4 .

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

  • Structure : Features dichloro-substituted benzamide with a thiazol-2-yl group directly attached to the amide nitrogen.
  • Biological Activity : Reported anti-inflammatory and analgesic properties due to thiazole’s interaction with cyclooxygenase (COX) enzymes .
  • Key Differences : The lack of a thiazole-oxy linker and acetylphenyl group simplifies the structure but reduces opportunities for π-stacking interactions.

N-(4-Acetylphenyl)-4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (8g)

  • Structure : Replaces the thiazole-oxy group with a benzooxazole-thioacetamido moiety.
  • Biological Activity : Demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.18 µM) and apoptosis induction in cancer cells .
  • Key Differences : The benzooxazole-thioacetamido chain introduces sulfur-based hydrogen bonding, enhancing kinase inhibition compared to the oxygen-linked thiazole in the target compound .

Physicochemical and Spectral Comparison

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~340 (estimated) ~3.8 5 5
N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide 310.4 4.1 4 4
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 297.1 3.5 3 3
Compound 8g 481.9 4.5 7 6

Spectral Features:

  • IR Spectroscopy :
    • Target Compound: Expected C=O stretches at ~1680 cm⁻¹ (benzamide) and ~1700 cm⁻¹ (acetyl), with thiazole C-S/C-N vibrations at ~1250–1300 cm⁻¹ .
    • Compound 8g: Shows C=O stretches at 1682 cm⁻¹ and S-H absence, confirming thione tautomerism .
  • ¹H-NMR :
    • Target Compound: Acetyl proton resonance at δ ~2.6 ppm; aromatic protons in thiazole-oxy region at δ ~7.0–8.5 ppm .
    • Compound 8g: Benzooxazole protons appear as a singlet at δ ~8.2 ppm .

Biological Activity

N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an acetyl group and a thiazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Research indicates that compounds with similar structures often exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria. The proposed mechanism involves the disruption of bacterial cell membranes, leading to cell death through pore formation. Additionally, the thiazole ring may play a role in enzyme inhibition or receptor modulation, which can affect various biochemical pathways.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also possess broad-spectrum antimicrobial activity.

Anticancer Potential

Preliminary studies indicate that derivatives of benzamide compounds can exhibit anticancer properties. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines, including HepG2 cells, with mechanisms involving apoptosis induction and cell cycle arrest . The potential for this compound to modulate these pathways warrants further investigation.

Case Studies

  • Antibacterial Studies : In vitro studies on similar thiazole-containing compounds revealed IC50 values indicating strong antibacterial effects. For example, derivatives showed IC50 values ranging from 5 to 20 µg/mL against common bacterial strains.
  • Anticancer Studies : A study focusing on benzamide derivatives demonstrated that certain compounds could inhibit tumor growth in xenograft models by promoting apoptosis and causing G2/M phase arrest in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50 ValueMechanism of Action
AntibacterialN-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide5 - 20 µg/mLDisruption of cell membrane
AnticancerRelated benzamide derivatives1.30 µM (HepG2)Induction of apoptosis
Enzyme InhibitionThiazole derivativesVariesModulation of enzyme activity

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